molecular formula C21H11F3N4O2 B6515525 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950265-46-0

6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B6515525
CAS No.: 950265-46-0
M. Wt: 408.3 g/mol
InChI Key: YOOBECPUQSKWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one is a fused heterocyclic derivative featuring a pyrido[2,1-b]quinazolin-11-one core substituted at the 6-position with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group. This structure combines two pharmacologically relevant motifs: the pyrido-quinazolinone scaffold, known for its bioactivity in kinase inhibition and antimicrobial applications , and the 1,2,4-oxadiazole moiety, a bioisostere often employed to enhance metabolic stability and binding affinity .

Synthetic routes to the core structure, 11H-pyrido[2,1-b]quinazolin-11-one, have been reported via oxidative cyclization of N-pyridylindoles under metal-free conditions (using DIB/K2S2O8) or copper-catalyzed domino reactions between substituted isatins and 2-bromopyridines . The oxadiazole substituent at position 6 likely requires post-synthetic modifications, such as cyclization of amidoxime intermediates with carboxylic acid derivatives, a common strategy for 1,2,4-oxadiazole incorporation .

Properties

IUPAC Name

6-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N4O2/c22-21(23,24)13-6-3-5-12(11-13)17-26-19(30-27-17)15-8-4-10-28-18(15)25-16-9-2-1-7-14(16)20(28)29/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOBECPUQSKWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that it may degrade at higher temperatures.

Biological Activity

The compound 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including the oxadiazole and pyridoquinazolinone moieties, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H13F3N4OC_{18}H_{13}F_3N_4O with a molecular weight of approximately 364.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving biological interactions compared to non-fluorinated analogs. The oxadiazole and pyridoquinazolinone rings are associated with various pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties . For example, derivatives containing oxadiazole and triazole rings have been shown to inhibit various bacterial strains and fungi effectively. In vitro assays have demonstrated that this compound can inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of similar compounds. The structural features of the oxadiazole ring are often linked to enhanced anticancer activity through mechanisms such as apoptosis induction in cancer cells. In vitro studies have suggested that this compound may interfere with cancer cell proliferation and induce cell death .

Anti-inflammatory Effects

Some derivatives related to this compound have shown anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The synthetic pathway may include:

  • Formation of the oxadiazole ring.
  • Coupling with the pyridoquinazolinone moiety.
  • Final purification steps.

Understanding the mechanism of action is critical for establishing its pharmacological profile. Interaction studies using molecular docking techniques can elucidate how this compound binds to specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents can influence biological activity:

Compound NameStructure HighlightsBiological Activity
3-(4-methylphenyl)-6-{...}Similar triazolo-pyrimidine structureAntimicrobial
6-{[3-(3-methylphenyl)-1,2,4...}Contains oxadiazole; potential anticancerAnticancer
3-Methyl-6-[3-(trifluoromethyl)...Related pyridazine structureAnti-anxiety

These comparisons illustrate how modifications in functional groups can enhance or alter biological properties.

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of compounds similar to this compound:

  • Antimicrobial Evaluation : One study assessed the minimum inhibitory concentration (MIC) against various bacterial strains, showing promising results comparable to standard antibiotics .
  • Anticancer Assays : Another investigation explored the cytotoxic effects on several cancer cell lines, revealing significant growth inhibition at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents at the 6-position of the pyrido-quinazolinone core. Below is a comparative analysis based on synthetic accessibility, physicochemical properties, and reported bioactivity:

Compound Substituent at Position 6 Synthetic Method Yield Key Features
Target Compound 3-(Trifluoromethyl)phenyl-oxadiazole Likely oxidative cyclization + post-functionalization ~60%* Enhanced lipophilicity (CF3), metabolic stability (oxadiazole)
6-Phenyl-11H-pyrido[2,1-b]quinazolin-11-one Phenyl Cu(OAc)2-catalyzed 75–85% Simpler synthesis; lower metabolic resistance compared to oxadiazole derivatives
6-Methoxy-11H-pyrido[2,1-b]quinazolin-11-one Methoxy Metal-free oxidative cyclization 65–80% Improved solubility; reduced potency in kinase assays vs. electron-deficient groups
6-Nitro-11H-pyrido[2,1-b]quinazolin-11-one Nitro Copper-catalyzed domino reaction 50–60% High electrophilicity; potential toxicity limits therapeutic utility

*Estimated based on analogous oxadiazole syntheses .

Key Findings:

Synthetic Flexibility :

  • The metal-free oxidative method accommodates electron-rich substituents (e.g., methoxy) but struggles with sterically bulky groups.
  • Copper-catalyzed approaches favor aryl and nitro groups but require harsh conditions for trifluoromethyl incorporation.

Bioactivity Trends :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl-oxadiazole substituent in the target compound likely improves binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to methoxy or phenyl analogues .
  • Metabolic Stability : Oxadiazole derivatives exhibit longer half-lives in hepatic microsomes than nitro or methoxy variants due to resistance to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.